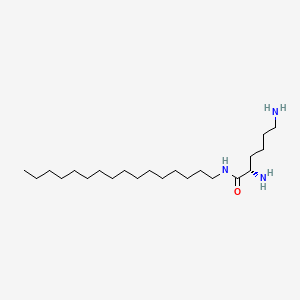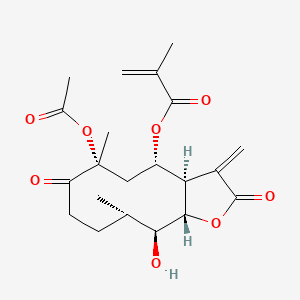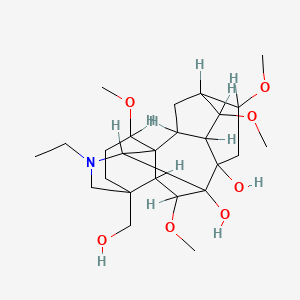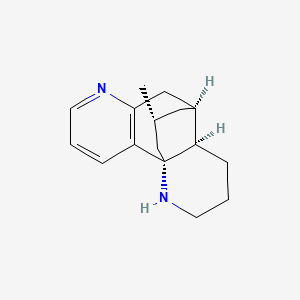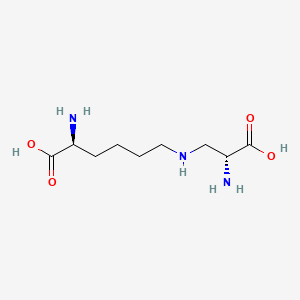
Lysinoalanine, (S,R)-
概要
説明
L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- is a derivative of the essential amino acid lysine. It is characterized by the presence of an additional amino and carboxyl group attached to the lysine molecule. This compound is significant in various biochemical processes and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- typically involves the reaction of lysine with specific reagents that introduce the additional amino and carboxyl groups. One common method is the reaction of lysine with acrylonitrile, followed by hydrolysis to yield the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the product.
Industrial Production Methods
Industrial production of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- involves large-scale synthesis using biotechnological processes. Microbial fermentation is a widely used method, where genetically engineered microorganisms are employed to produce the compound efficiently. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the final product.
化学反応の分析
Types of Reactions
L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®-, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.
科学的研究の応用
L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: It has potential therapeutic applications, including its use in drug development and as a supplement for lysine deficiency.
Industry: The compound is used in the production of biodegradable polymers and as an additive in food and feed industries.
作用機序
The mechanism of action of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolic processes. The compound’s additional amino and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and metabolic pathways.
類似化合物との比較
Similar Compounds
L-Lysine: The parent compound, which lacks the additional amino and carboxyl groups.
L-Arginine: Another amino acid with similar structural features but different functional groups.
L-Ornithine: A derivative of lysine with a similar structure but different biochemical properties.
Uniqueness
L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- is unique due to its additional functional groups, which confer distinct chemical and biochemical properties. These groups enable the compound to participate in a broader range of reactions and applications compared to its similar counterparts.
特性
CAS番号 |
63121-95-9 |
|---|---|
分子式 |
C9H19N3O4 |
分子量 |
233.27 g/mol |
IUPAC名 |
(2S)-2-amino-6-[[(2R)-2-amino-2-carboxyethyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7+/m0/s1 |
InChIキー |
IMSOBGJSYSFTKG-NKWVEPMBSA-N |
異性体SMILES |
C(CCNC[C@H](C(=O)O)N)C[C@@H](C(=O)O)N |
SMILES |
C(CCNCC(C(=O)O)N)CC(C(=O)O)N |
正規SMILES |
C(CCNCC(C(=O)O)N)CC(C(=O)O)N |
外観 |
Solid powder |
| 63121-95-9 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lysinoalanine, (S,R)- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxybutan-2-yl (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1675709.png)
![3-(4-Fluorophenyl)-2-(6-methylpyridin-2-YL)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B1675712.png)
![N-[(1R,2R)-6-[1-[(4-fluorophenyl)methyl-methylamino]ethylideneamino]-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-phenylbenzamide](/img/structure/B1675713.png)
![4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol](/img/structure/B1675715.png)
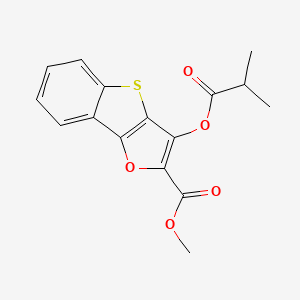
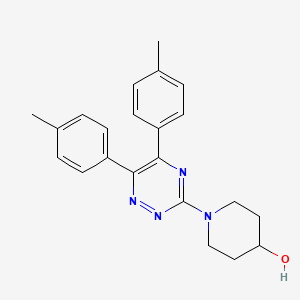
![2,3,4,5-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B1675720.png)
![(Z)-but-2-enedioic acid;3-[(3S,4S)-4-(3-hydroxyphenyl)-3-methylpiperidin-1-yl]-1-phenylpropan-1-one](/img/structure/B1675721.png)

